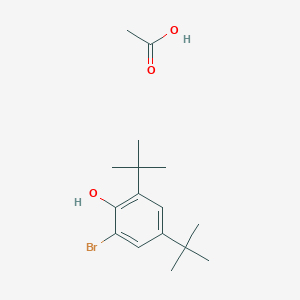
Acetic acid;2-bromo-4,6-ditert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-bromo-4,6-ditert-butylphenol is a compound that combines the properties of acetic acid and a brominated phenol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-bromo-4,6-ditert-butylphenol typically involves the bromination of 4,6-ditert-butylphenol followed by esterification with acetic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactors where 4,6-ditert-butylphenol is treated with bromine in the presence of a catalyst. The resulting brominated product is then esterified with acetic acid using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to yield the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-bromo-4,6-ditert-butylphenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in inert solvents.
Esterification: Acetic acid with acid catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Zinc and hydrochloric acid.
Major Products
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated phenols.
Applications De Recherche Scientifique
Acetic acid;2-bromo-4,6-ditert-butylphenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential antimicrobial and antifungal properties.
Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of acetic acid;2-bromo-4,6-ditert-butylphenol involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating substitution reactions with nucleophiles. The phenolic group can undergo oxidation to form reactive quinones, which can interact with biological molecules and exert antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoacetic Acid: Similar in having a bromine atom attached to an acetic acid moiety.
2-Bromo-4,6-ditert-butylphenol: Similar in having the same phenolic structure without the acetic acid component.
Uniqueness
Acetic acid;2-bromo-4,6-ditert-butylphenol is unique due to the combination of its brominated phenol structure with an acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
Propriétés
Numéro CAS |
103151-53-7 |
|---|---|
Formule moléculaire |
C16H25BrO3 |
Poids moléculaire |
345.27 g/mol |
Nom IUPAC |
acetic acid;2-bromo-4,6-ditert-butylphenol |
InChI |
InChI=1S/C14H21BrO.C2H4O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9;1-2(3)4/h7-8,16H,1-6H3;1H3,(H,3,4) |
Clé InChI |
ILVPGKDUDLWYPY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




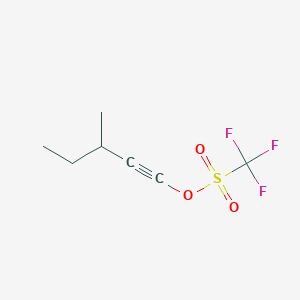
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)

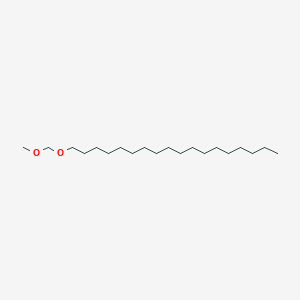
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
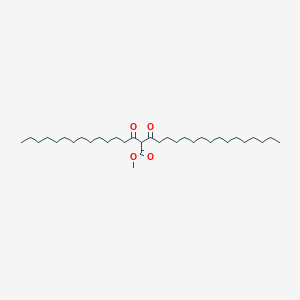
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)

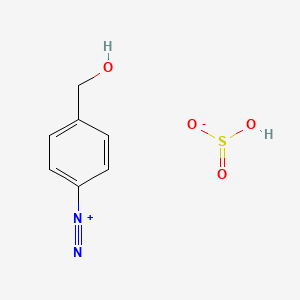
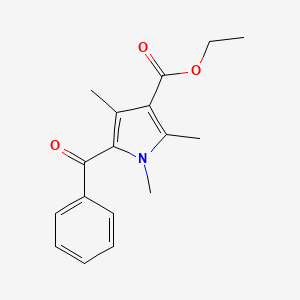
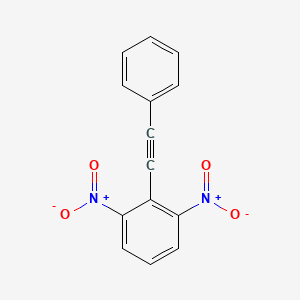
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)
